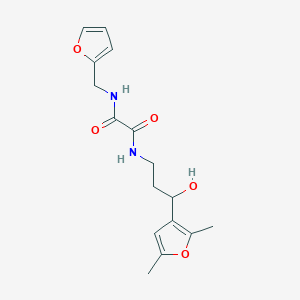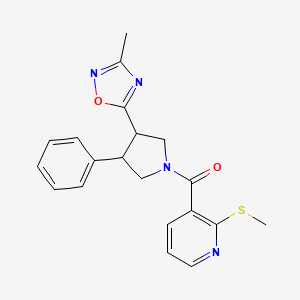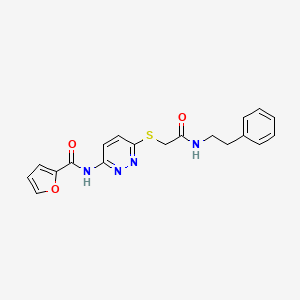![molecular formula C20H15N3O2S B2395624 2-Phenoxy-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamid CAS No. 863588-50-5](/img/structure/B2395624.png)
2-Phenoxy-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that incorporates a phenoxy group, a thiazolo[5,4-b]pyridine moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is the hexameric helicase of JC polyomavirus large T antigen . This protein plays a crucial role in the replication of the virus, making it an attractive target for antiviral drug development .
Mode of Action
The compound acts as an ATP-competitive inhibitor of the JC virus helicase . It binds to the active site of the helicase, preventing the binding of ATP and thus inhibiting the helicase activity . This prevents the unwinding of the viral DNA, which is a necessary step in viral replication .
Biochemical Pathways
By inhibiting the JC virus helicase, the compound disrupts the viral replication pathway . This prevents the production of new virus particles, thereby limiting the spread of the virus within the host .
Result of Action
The inhibition of JC virus replication by this compound could potentially lead to a decrease in viral load in infected individuals . This could alleviate the symptoms of viral infection and prevent the progression of diseases caused by the JC virus .
Biochemische Analyse
Biochemical Properties
The compound 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to bind to the JCV Helicase, a key enzyme involved in the replication of the JC polyomavirus . The nature of these interactions is primarily through the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
In cellular processes, 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has demonstrated significant effects. It has been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways . This inhibition can influence cell function, including impacts on gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide exerts its effects through several mechanisms. It binds to the active site of the JCV Helicase, inhibiting its activity . This binding interaction is likely due to the formation of hydrogen bonds and hydrophobic interactions . Additionally, it inhibits PI3K, leading to changes in gene expression .
Metabolic Pathways
Given its inhibitory effects on PI3K, it is likely involved in pathways related to cell signaling .
Subcellular Localization
Based on its known interactions with enzymes such as JCV Helicase and PI3K, it is likely to be found in locations where these enzymes are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This is achieved through the annulation of a pyridine ring to a thiazole ring.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the thiazolo[5,4-b]pyridine core.
Formation of the Acetamide Group: The final step involves the acylation of the amine group on the phenyl ring with an acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the phenoxy or acetamide groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenoxy-N-(4-(thiazolo[4,5-b]pyridin-2-yl)phenyl)acetamide: A similar compound with a different thiazolo-pyridine core structure.
2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-3-yl)phenyl)acetamide: Another analog with a different substitution pattern on the thiazolo-pyridine ring.
Uniqueness
2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct pharmacological properties and synthetic versatility .
Eigenschaften
IUPAC Name |
2-phenoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(13-25-16-5-2-1-3-6-16)22-15-10-8-14(9-11-15)19-23-17-7-4-12-21-20(17)26-19/h1-12H,13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPYHPZSFYJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)
![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)









